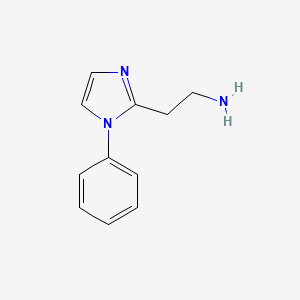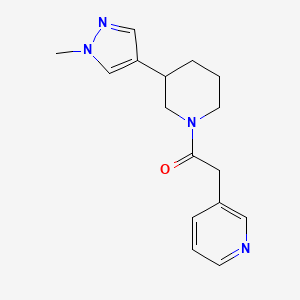
1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). MPEP has been extensively studied due to its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and addiction.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The research on this compound involves its synthesis and characterization, exploring novel methods and pathways for its creation. For instance, studies have investigated the facile one-pot syntheses of polyfunctional pyrazolyl substituted and pyrazolofused pyridines, highlighting methodologies that could potentially involve compounds with similar structures (Latif, Rady, & Döupp, 2003). These syntheses pathways offer insights into creating complex molecules for various applications, including medicinal chemistry and material science.
Antiviral and Antimicrobial Applications
Compounds similar to the one have been evaluated for their antiviral and antimicrobial activities. A study on the synthesis, reactions, and antiviral activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives demonstrated potential applications in combating viral infections (Attaby et al., 2006). Additionally, research on novel 5-imidazopyrazole incorporated fused pyran motifs under microwave irradiation revealed promising antibacterial, antituberculosis, and antimalarial activities (Kalaria, Satasia, & Raval, 2014). These studies suggest the compound's potential or that of similar molecules in developing new therapeutic agents against a range of pathogens.
Interaction with Biological Receptors
Research on molecular interactions of compounds with specific biological receptors offers insights into their potential therapeutic applications. For example, the molecular interaction of antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor highlights the compound's specificity and potential as a pharmacological tool (Shim et al., 2002). This research is crucial for understanding how such compounds can be used to modulate receptor activity in various therapeutic contexts.
Tautomerism and Structural Analysis
Studies on the tautomerism and structural analysis of compounds featuring pyrazol and pyridine rings, similar to the compound , provide valuable insights into their chemical behavior and potential applications. The tautomerism of aza cycles and the structural determination of related compounds through X-ray analysis contribute to a deeper understanding of their chemical properties and reactivity (Buzykin et al., 2014). This knowledge is fundamental for designing compounds with desired properties for specific scientific applications.
Propiedades
IUPAC Name |
1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-19-11-15(10-18-19)14-5-3-7-20(12-14)16(21)8-13-4-2-6-17-9-13/h2,4,6,9-11,14H,3,5,7-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGNGGNYQAKBSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

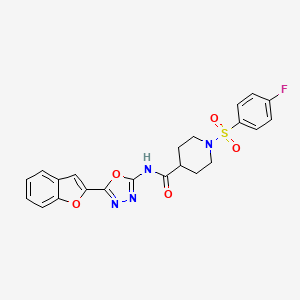
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)butanamide](/img/structure/B2670077.png)

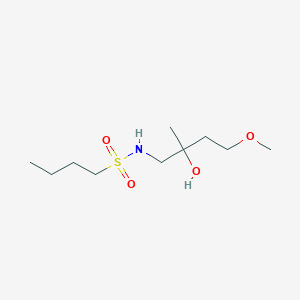

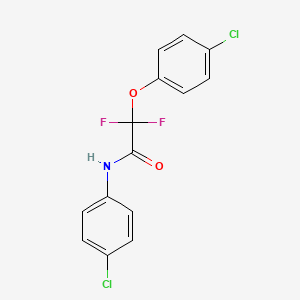
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2670087.png)

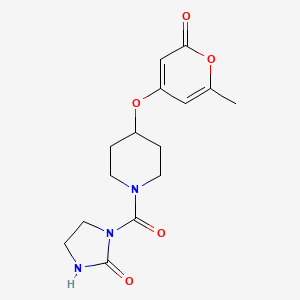

![6-Fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2670093.png)
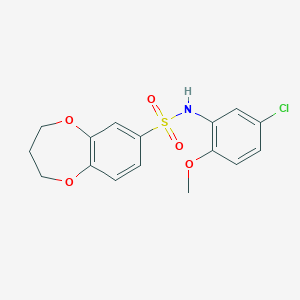
![1-[(Benzothiazole-2-yl)methyl]-1H-benzotriazole](/img/structure/B2670097.png)
